Mkk7-cov-3
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Overview
Description
Mkk7-cov-3 is a potent and selective covalent inhibitor of mitogen-activated protein kinase kinase 7 (MKK7). MKK7 is a key regulator in the c-Jun NH2-terminal kinase (JNK) signaling pathway, which is central to the cell response to stress, inflammatory signals, and toxins . The development of this compound has provided researchers with a valuable tool to study MKK7 and its role in various biological processes.
Preparation Methods
The synthesis of Mkk7-cov-3 involves covalent docking and optimization techniques. The compound is synthesized through a series of reactions that include the use of copper-catalyzed azide-alkyne cycloaddition for late-stage functionalization . This method allows for the efficient and economical production of this compound at the nanomole scale, enabling the synthesis of hundreds of compounds without the need for purification for biological assay screening .
Chemical Reactions Analysis
Mkk7-cov-3 undergoes various types of chemical reactions, including covalent binding to its target protein, MKK7. The compound acts through irreversible covalent binding, which is demonstrated via intact protein mass spectrometry . Common reagents and conditions used in these reactions include the use of electrophilic warheads introduced by the acylation of a free amine . The major product formed from these reactions is the covalently bound this compound-MKK7 complex, which inhibits the phosphorylation of JNK .
Scientific Research Applications
Mkk7-cov-3 has a wide range of scientific research applications. In chemistry, it serves as a tool to study the covalent inhibition of kinases and the optimization of covalent inhibitors . In biology, this compound is used to investigate the role of MKK7 in the JNK signaling pathway and its impact on cellular responses to stress and inflammation . In medicine, the compound has potential therapeutic applications in the treatment of diseases related to the dysregulation of the JNK pathway, such as cancer and inflammatory disorders . Additionally, this compound is used in industrial research to develop new drugs and therapeutic agents targeting MKK7 .
Mechanism of Action
Mkk7-cov-3 exerts its effects by covalently binding to the active site of MKK7, thereby inhibiting its kinase activity . The compound targets the flexible region in MKK7 and stabilizes the inactive conformation of the kinase . This inhibition prevents the phosphorylation and activation of JNK, leading to the suppression of downstream signaling pathways involved in stress and inflammatory responses . The molecular targets and pathways involved include the JNK signaling pathway and its associated proteins .
Comparison with Similar Compounds
Mkk7-cov-3 is unique in its selectivity and potency as a covalent inhibitor of MKK7. Similar compounds include Mkk7-cov-1 and Mkk7-cov-2, which also act as covalent inhibitors of MKK7 but with varying degrees of potency and selectivity . This compound has been optimized to achieve low-micromolar inhibition of JNK phosphorylation in cells, making it a valuable tool for studying MKK7 and its role in cellular processes . Compared to other inhibitors targeting upstream kinases of MKK4/7 or JNK itself, this compound offers a more selective approach with reduced potential for off-target effects .
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[3-(6-methyl-1H-indazol-3-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c1-3-16(21)18-13-6-4-5-12(10-13)17-14-8-7-11(2)9-15(14)19-20-17/h3-10H,1H2,2H3,(H,18,21)(H,19,20) |
InChI Key |
YCMAZDUWLKXRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C3=CC(=CC=C3)NC(=O)C=C |
Origin of Product |
United States |
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